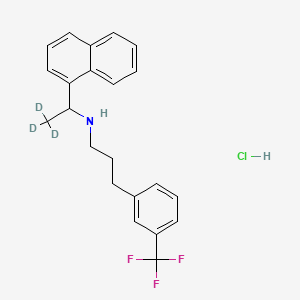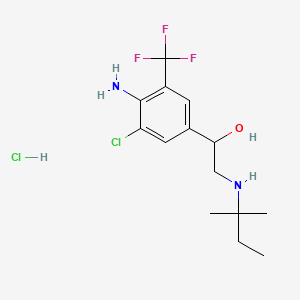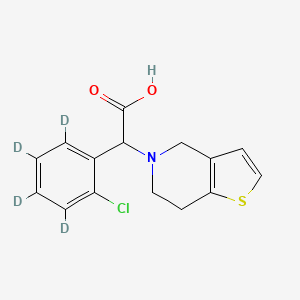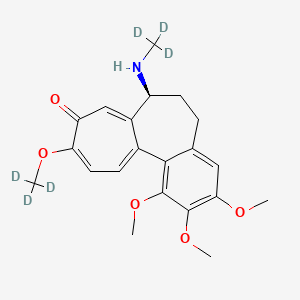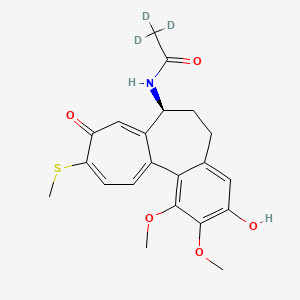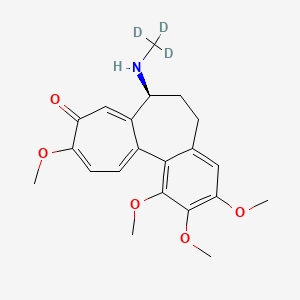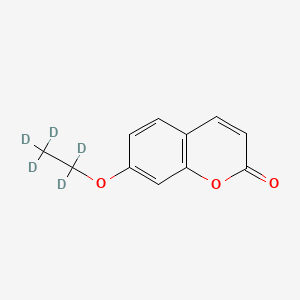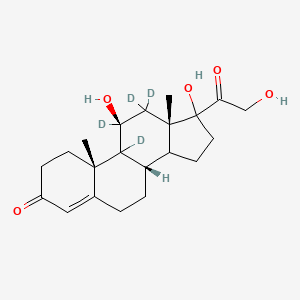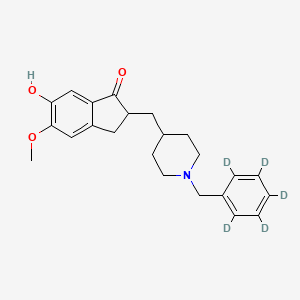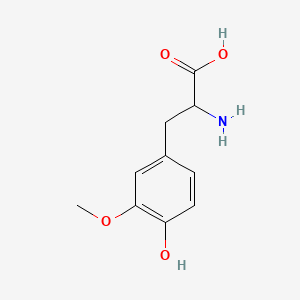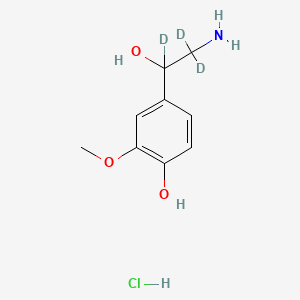
17-Desacetyl Norgestimate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Desacetyl Norgestimate-d6 is a deuterated analog of 17-Desacetyl Norgestimate, which is a metabolite of Norgestimate. Norgestimate is a synthetic progestational hormone used in hormonal contraceptives. The deuterated form, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Norgestimate-d6 involves the deuteration of 17-Desacetyl Norgestimate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to purify and quantify the compound .
Chemical Reactions Analysis
Types of Reactions: 17-Desacetyl Norgestimate-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
17-Desacetyl Norgestimate-d6 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of 17-Desacetyl Norgestimate in biological samples
Pharmacokinetics: Studying the metabolism and pharmacokinetics of Norgestimate in clinical trials.
Biological Research: Investigating the biological effects and mechanisms of action of progestational hormones.
Medical Research: Developing and testing new hormonal contraceptives and treatments for hormone-related conditions.
Mechanism of Action
The mechanism of action of 17-Desacetyl Norgestimate-d6 is similar to that of Norgestimate. As a progestational hormone, it decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels. This action prevents ovulation and regulates menstrual cycles .
Comparison with Similar Compounds
Norgestimate: The parent compound, used in hormonal contraceptives.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Desogestrel: A progestin used in combination oral contraceptives.
Uniqueness: 17-Desacetyl Norgestimate-d6 is unique due to its deuterated nature, which provides enhanced stability and distinguishable mass in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, ensuring accurate and precise quantification of related compounds .
Properties
CAS No. |
1263184-13-9 |
|---|---|
Molecular Formula |
C21H23NO2D6 |
Molecular Weight |
333.51 |
Appearance |
Off-White Solid |
melting_point |
182-186 ˚C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
53016-31-2 (unlabelled) |
Synonyms |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime; 17-Deacetylnorgestimate-d6; 18-Methylnorethindrone-d6 Oxime; BRN 4202099-d6; D-Norgestrel-d6 3-Oxime; Levonorgestrel-d6 3-Oxime; RWJ 10553-d6; Norelgestromin-d6 |
tag |
Norgestimate Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



